Cas no 886499-89-4 (2,4,6-trifluoro-3-methoxybenzaldehyde)
2,4,6-trifluoro-3-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-trifluoro-3-methoxybenzaldehyde
- CS-0191321
- MFCD06660224
- 3-Methoxy-2,4,6-trifluorobenzaldehyde
- JS-4426
- SCHEMBL20524579
- E90008
- 886499-89-4
- AKOS006295112
-
- MDL: MFCD06660224
- Inchi: 1S/C8H5F3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3
- InChI Key: PYVLJKUBTGRVGB-UHFFFAOYSA-N
- SMILES: FC1C(C=O)=C(C=C(C=1OC)F)F
Computed Properties
- Exact Mass: 190.02416388g/mol
- Monoisotopic Mass: 190.02416388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26.3Ų
2,4,6-trifluoro-3-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC302070-1g |
2,4,6-Trifluoro-3-methoxybenzaldehyde |
886499-89-4 | 98% | 1g |
£50.00 | 2025-02-21 | |
| Apollo Scientific | PC302070-5g |
2,4,6-Trifluoro-3-methoxybenzaldehyde |
886499-89-4 | 98% | 5g |
£195.00 | 2025-02-21 | |
| Apollo Scientific | PC302070-10g |
2,4,6-Trifluoro-3-methoxybenzaldehyde |
886499-89-4 | 98% | 10g |
£332.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261991-1g |
3-Methoxy-2,4,6-trifluorobenzaldehyde |
886499-89-4 | 98+% | 1g |
¥656.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261991-5g |
3-Methoxy-2,4,6-trifluorobenzaldehyde |
886499-89-4 | 98+% | 5g |
¥2574.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261991-10g |
3-Methoxy-2,4,6-trifluorobenzaldehyde |
886499-89-4 | 98+% | 10g |
¥5119.00 | 2024-04-26 | |
| abcr | AB403993-1 g |
2,4,6-Trifluoro-3-methoxybenzaldehyde, 95%; . |
886499-89-4 | 95% | 1g |
€125.40 | 2023-04-25 | |
| abcr | AB403993-5 g |
2,4,6-Trifluoro-3-methoxybenzaldehyde, 95%; . |
886499-89-4 | 95% | 5g |
€371.10 | 2023-04-25 | |
| abcr | AB403993-10 g |
2,4,6-Trifluoro-3-methoxybenzaldehyde, 95%; . |
886499-89-4 | 95% | 10g |
€602.50 | 2023-04-25 | |
| A2B Chem LLC | AI59435-1g |
2,4,6-Trifluoro-3-methoxybenzaldehyde |
886499-89-4 | 1g |
$113.00 | 2024-04-19 |
2,4,6-trifluoro-3-methoxybenzaldehyde Suppliers
2,4,6-trifluoro-3-methoxybenzaldehyde Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2,4,6-trifluoro-3-methoxybenzaldehyde
2,4,6-Trifluoro-3-methoxybenzaldehyde: A Comprehensive Overview
The compound 2,4,6-trifluoro-3-methoxybenzaldehyde, identified by the CAS number 886499-89-4, is a highly specialized aromatic aldehyde with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with three fluorine atoms at positions 2, 4, and 6, a methoxy group at position 3, and an aldehyde group at position 1. The combination of these substituents imparts distinctive chemical properties to the molecule, making it valuable for research and industrial applications.
The synthesis of 2,4,6-trifluoro-3-methoxybenzaldehyde involves advanced organic chemistry techniques. Recent studies have explored novel synthetic pathways that enhance the efficiency and scalability of its production. For instance, researchers have utilized fluorination reactions combined with selective oxidation methods to achieve high yields of this compound. These advancements not only improve the cost-effectiveness of production but also contribute to the sustainability of chemical manufacturing processes.
In terms of chemical properties, 2,4,6-trifluoro-3-methoxybenzaldehyde exhibits remarkable stability under various reaction conditions. The presence of fluorine atoms significantly influences the electronic properties of the benzene ring, making it more electron-deficient. This characteristic makes the compound highly reactive in certain contexts, such as in nucleophilic aromatic substitution reactions. Recent research has demonstrated its potential as a versatile building block in medicinal chemistry for designing bioactive molecules.
The application of 2,4,6-trifluoro-3-methoxybenzaldehyde extends to materials science as well. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. For example, studies have shown that this compound can be incorporated into organic light-emitting diodes (OLEDs) to improve their efficiency and stability. Additionally, its ability to form stable coordination complexes with metal ions has opened new avenues for catalytic applications in asymmetric synthesis.
In recent years, there has been growing interest in understanding the environmental impact of compounds like 2,4,6-trifluoro-3-methoxybenzaldehyde. Researchers have conducted extensive studies on its biodegradation pathways and toxicity profiles. These studies aim to ensure that its use in industrial processes does not pose significant risks to ecosystems or human health. The results so far indicate that the compound undergoes efficient biodegradation under aerobic conditions and exhibits low toxicity when properly managed.
The demand for 2,4,6-trifluoro-3-methoxybenzaldehyde has been driven by its versatility across multiple industries. In pharmaceuticals, it serves as an intermediate in the synthesis of novel drug candidates targeting various diseases. In agrochemicals, it is being explored for its potential as a herbicide or fungicide due to its unique chemical reactivity. Furthermore, its role in specialty chemicals production underscores its importance in modern material science.
In conclusion, 2,4,6-trifluoro-3-methoxybenzaldehyde, with its CAS number 886499-89-4, stands out as a critical compound in contemporary chemistry research and industry. Its unique structure and properties make it a valuable tool for advancing scientific knowledge and developing innovative solutions across diverse fields. As research continues to uncover new applications and optimize production methods for this compound
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